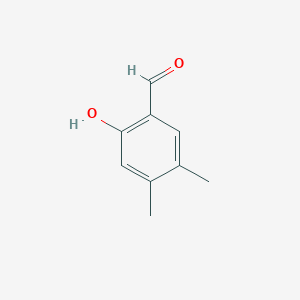

2-Hydroxy-4,5-dimethylbenzaldehyde

Description

Contextualization within Aromatic Aldehyde Chemistry

2-Hydroxy-4,5-dimethylbenzaldehyde belongs to the family of aromatic aldehydes, a class of organic compounds characterized by a formyl group (-CHO) attached to an aromatic ring. frontiersin.org Its structure, which includes a hydroxyl group ortho to the aldehyde function, classifies it as a salicylaldehyde (B1680747) derivative. This ortho-hydroxy substitution is of paramount importance as it allows for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen, influencing the compound's physical and chemical properties.

The presence of two methyl groups at the 4 and 5 positions on the benzene (B151609) ring further distinguishes it from simpler aromatic aldehydes like benzaldehyde (B42025) or salicylaldehyde. These electron-donating methyl groups increase the electron density of the aromatic ring, which can affect its reactivity in electrophilic substitution reactions. Compared to its isomer, 4-hydroxy-3,5-dimethylbenzaldehyde, the positioning of the substituents in this compound leads to different steric and electronic environments around the reactive aldehyde and hydroxyl groups, thus influencing its role in synthesis and the properties of its derivatives. scbt.com

Significance in Synthetic Organic Chemistry and Derivatives

The reactivity of the aldehyde and hydroxyl groups makes this compound a versatile intermediate in synthetic organic chemistry. calpaclab.com It is a key starting material for the preparation of a variety of derivatives, most notably Schiff bases.

Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation reaction between a primary amine and an aldehyde or ketone. The aldehyde group of this compound readily reacts with primary amines to yield Schiff base ligands. The presence of the ortho-hydroxyl group in the resulting Schiff base allows for the formation of stable metal complexes, making these derivatives valuable in coordination chemistry. These ligands can coordinate with various metal ions through the nitrogen of the imine group and the oxygen of the hydroxyl group, forming chelates that have been investigated for their catalytic and photophysical properties. nih.gov

The synthesis of these Schiff bases is generally straightforward, often involving the refluxing of an alcoholic solution of this compound and a suitable primary amine. nih.gov This ease of synthesis, coupled with the tunability of the resulting ligand's properties by varying the amine component, underscores the significance of this compound as a foundational molecule in the design of new functional materials.

Overview of Current Research Trajectories and Potential

Current research involving this compound and its derivatives is exploring several promising avenues. A significant area of investigation is the development of novel Schiff base complexes for various applications. Researchers are particularly interested in the photophysical properties of these compounds, such as their fluorescence and potential for use in sensing and optical materials. rsc.org The electronic properties of the Schiff bases derived from this compound can be fine-tuned by introducing different substituents on the amine precursor, allowing for the rational design of molecules with specific absorption and emission characteristics.

Furthermore, the derivatives of this compound are being explored for their potential biological activities. While this article will not delve into specific therapeutic applications, it is noteworthy that the structural motifs present in its derivatives are of interest in medicinal chemistry research. The ability of the Schiff base ligands to chelate metal ions is also a key feature in the design of potential catalysts for various organic transformations. researchgate.net The ongoing research into the synthesis and characterization of new derivatives continues to expand the potential applications of this versatile aromatic aldehyde.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1666-03-1 |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Melting Point | 67-70 °C |

| Physical Form | Powder |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-4,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-8(5-10)9(11)4-7(6)2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFKERWVXUISSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428273 | |

| Record name | 2-hydroxy-4,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1666-03-1 | |

| Record name | 2-Hydroxy-4,5-dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1666-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-4,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4,5-dimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthetic Pathways to 2-Hydroxy-4,5-dimethylbenzaldehyde

The synthesis of this compound from its phenolic precursor, 3,4-dimethylphenol (B119073), can be achieved through several direct formylation techniques. These methods primarily involve the introduction of a formyl group (-CHO) onto the aromatic ring.

Carbonylation Reactions of Phenolic Precursors (e.g., 3,4-dimethylphenol)

Recent advancements have demonstrated the efficacy of direct carbonylation of phenols to produce hydroxybenzaldehydes. While specific examples for the direct carbonylation of 3,4-dimethylphenol to this compound are not extensively detailed in the provided results, the general principle involves reacting the phenol (B47542) with carbon monoxide under catalytic conditions. This method is considered a modern approach to formylation.

Formylation Reactions: Reimer-Tiemann and Duff Approaches

Two classical and widely studied methods for the synthesis of this compound are the Reimer-Tiemann and Duff reactions.

The Reimer-Tiemann reaction is a chemical process used for the ortho-formylation of phenols. wikipedia.orgbyjus.com In this reaction, phenol is treated with chloroform (B151607) in the presence of a strong base, like sodium hydroxide (B78521), which introduces an aldehyde group at the ortho position to the hydroxyl group. byjus.combyjus.com The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate. wikipedia.orgbyjus.com When 3,4-dimethylphenol is subjected to these conditions, it yields this compound. sciencemadness.org However, this reaction can sometimes result in low yields and the formation of byproducts. sciencemadness.orguni.edu

The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glyceroboric acid or trifluoroacetic acid. uni.eduwikipedia.orgsynarchive.com This reaction is known to be effective for phenols with electron-donating groups. wikipedia.org The reaction of 3,4-dimethylphenol under Duff conditions has been reported to produce this compound. uni.edu While generally considered inefficient, modifications to the Duff reaction, such as using anhydrous trifluoroacetic acid as a solvent, have been shown to improve yields and selectivity. wikipedia.orgsemanticscholar.org

Chemo- and Regioselectivity Control in Formylation Processes

Controlling the position of the newly introduced formyl group (regioselectivity) and preventing unwanted side reactions (chemoselectivity) is a critical aspect of synthesizing this compound.

In both the Reimer-Tiemann and Duff reactions, the hydroxyl group of the phenol directs the incoming formyl group primarily to the ortho position. wikipedia.orgwikipedia.org This is due to the electron-donating nature of the hydroxyl group, which activates the ortho and para positions for electrophilic aromatic substitution. byjus.com In the case of 3,4-dimethylphenol, the C2 position (ortho to the hydroxyl and adjacent to a methyl group) is the preferred site of formylation.

For the Reimer-Tiemann reaction, the reaction conditions, such as the choice of base and solvent system, can influence the outcome. wikipedia.org The reaction is often carried out in a biphasic system to facilitate the interaction between the aqueous hydroxide and the organic chloroform phase. wikipedia.org

In the Duff reaction, the choice of acid and reaction temperature can be manipulated to control the reaction. uni.edusynarchive.com For instance, careful control of reaction conditions in a modified Duff reaction using anhydrous trifluoroacetic acid allows for selective mono- or diformylation of substituted phenols. semanticscholar.org The use of different Vilsmeier reagents in related formylation reactions has also been shown to influence regioselectivity based on the steric bulk of the reagent. researchgate.net

Precursor Role in Complex Molecular Synthesis

The presence of both a hydroxyl and an aldehyde functional group makes this compound a valuable starting material for the synthesis of more elaborate molecules, including chalcones and Schiff base ligands.

Utilization in Chalcone (B49325) Framework Construction

This compound serves as a key building block for the synthesis of chalcones. Chalcones are typically prepared through a Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone. researchgate.netnih.govjocpr.com

In this context, this compound is reacted with various substituted acetophenones in an alkaline medium to yield 2'-hydroxy-4',5'-dimethyl substituted chalcones. researchgate.netasianpubs.org These chalcone derivatives are of interest for their potential biological and pharmacological activities. researchgate.netasianpubs.org The synthesis generally involves stirring the reactants in ethanol (B145695) with an aqueous solution of a base like potassium hydroxide. nih.gov

Derivatization for Schiff Base Ligand Development

The aldehyde group of this compound readily reacts with primary amines to form Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). nih.govresearchgate.net These Schiff bases, particularly those derived from 2-hydroxy aldehydes, are important ligands in coordination chemistry. nih.gov

Formation of Related Aromatic Building Blocks

This compound serves as a valuable precursor for the synthesis of more complex aromatic structures, particularly heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde, allows for a variety of cyclization and condensation reactions.

One notable application is in the synthesis of coumarin (B35378) derivatives. The Pechmann condensation, a classic method for coumarin synthesis, can be adapted for this substrate. While specific examples for this compound are not prevalent in the provided literature, the general mechanism involves the reaction of a phenol with a β-ketoester under acidic conditions. A pertinent reaction is the Knoevenagel condensation, where the aldehyde group reacts with active methylene (B1212753) compounds like malonic acid or its esters, followed by cyclization to form coumarin-4-carboxylic acids or related structures.

Furthermore, this aldehyde is a key building block in the synthesis of curcumin (B1669340) derivatives. orientjchem.org The aldol (B89426) condensation reaction with a ketone, such as acetone (B3395972), can be employed to construct the characteristic diarylheptanoid skeleton of curcuminoids. orientjchem.org For instance, a mixed aldol condensation between two equivalents of a substituted benzaldehyde (B42025) and one equivalent of acetone, catalyzed by a base, yields a 1,5-diaryl-penta-1,4-dien-3-one structure. orientjchem.org This strategy is widely used for creating intermediates for pharmaceuticals and plasticizers. orientjchem.org

Advanced Reaction Mechanisms and Functional Group Interconversions

The reactivity of this compound is dictated by the interplay of its functional groups: the activating hydroxyl and methyl groups, and the deactivating aldehyde group.

Electrophilic Aromatic Substitution Dynamics

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents. The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The two methyl (-CH₃) groups are also activating and ortho, para-directing. Conversely, the aldehyde (-CHO) group is a deactivating group and directs to the meta position.

The positions on the ring are:

C1: Aldehyde group

C2: Hydroxyl group

C3: Unsubstituted

C4: Methyl group

C5: Methyl group

C6: Unsubstituted

The powerful ortho-directing effect of the hydroxyl group at C2 would strongly favor substitution at the C3 and C6 positions. The C6 position is sterically less hindered than the C3 position, which is flanked by the aldehyde and a methyl group. Therefore, electrophilic attack is most likely to occur at the C6 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Primary Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Hydroxy-4,5-dimethyl-6-nitrobenzaldehyde |

| Halogenation | Br₂ / FeBr₃ | 6-Bromo-2-hydroxy-4,5-dimethylbenzaldehyde |

| Sulfonation | SO₃ / H₂SO₄ | this compound-6-sulfonic acid |

Nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org Halogenation, such as bromination or chlorination, requires a Lewis acid catalyst like FeX₃ or AlX₃ to polarize the halogen molecule, making it more electrophilic. libretexts.org Sulfonation is a reversible reaction carried out with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). libretexts.orgyoutube.com

Carbonyl Group Reactivity: Aldol Condensations and Reductive Aminations

The aldehyde functional group is a site of rich chemical reactivity, readily undergoing nucleophilic additions.

Aldol Condensations : this compound can participate in crossed or mixed aldol condensations with enolizable ketones or aldehydes. iitk.ac.in In a base-catalyzed mechanism, a strong base abstracts an α-proton from a ketone (e.g., acetone) to form a nucleophilic enolate. prutor.aiyoutube.com This enolate then attacks the electrophilic carbonyl carbon of this compound. prutor.aiyoutube.com The resulting β-hydroxy ketone (an aldol addition product) can often be dehydrated, especially with heating, to yield an α,β-unsaturated ketone, which is the final aldol condensation product. masterorganicchemistry.com A study on the similar 2,5-dimethoxybenzaldehyde (B135726) showed that its condensation with acetone in the presence of sodium hydroxide yielded 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one with yields of up to 82% when refluxed. orientjchem.org

Reductive Aminations : This two-step, one-pot reaction transforms the aldehyde into an amine. First, the aldehyde reacts with a primary or secondary amine to form an imine (or iminium ion) intermediate. This intermediate is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). redalyc.org A variety of amines can be synthesized through this method by choosing the appropriate amine reactant. rsc.org For example, reaction with ammonia (B1221849) would yield a primary amine, while reaction with a primary amine like methylamine (B109427) would yield a secondary amine. The reaction is often efficient and chemoselective. rsc.org

Oxidation and Reduction Pathways

The aldehyde group can be readily transformed through oxidation or reduction reactions.

Oxidation : The aldehyde group can be oxidized to the corresponding carboxylic acid, yielding 2-Hydroxy-4,5-dimethylbenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline medium, or chromic acid (H₂CrO₄). Care must be taken to avoid oxidation of the activating hydroxyl and methyl groups on the aromatic ring.

Reduction : The aldehyde group is easily reduced to a primary alcohol, forming (2-hydroxy-4,5-dimethylphenyl)methanol. A standard reagent for this reduction is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. Lithium aluminum hydride (LiAlH₄) is also effective but is a much stronger and less selective reducing agent.

Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate a specific ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with a wide range of electrophiles. organic-chemistry.org

The hydroxyl group (-OH) of this compound can act as a DMG after deprotonation to an alkoxide. However, the phenolic proton is acidic and will be quenched by the organolithium reagent. A more effective strategy involves protecting the hydroxyl group as a stronger DMG, such as a carbamate (B1207046) (-OCONEt₂), which is one of the most powerful directing groups. nih.gov

With the hydroxyl group at C2, metalation is directed to the adjacent C3 or C6 positions. Given that C6 is sterically unhindered compared to C3 (which is situated between the aldehyde and a methyl group), lithiation is expected to occur preferentially at the C6 position.

Reaction Scheme for DoM:

Protection (optional but recommended): The -OH group is converted to a more potent DMG like -OCONEt₂.

Metalation: The protected compound is treated with an organolithium reagent (e.g., sec-BuLi/TMEDA) at low temperature (-78 °C) to form the C6-lithiated species. harvard.edu

Electrophilic Quench: The aryllithium intermediate is reacted with an electrophile (E⁺), such as an alkyl halide, carbon dioxide, or a carbonyl compound, to introduce a new substituent at the C6 position. organic-chemistry.org

Catalytic Approaches in this compound Synthesis and Transformation

Catalysis offers efficient and often more environmentally benign routes for both the synthesis and subsequent reactions of this compound.

Catalytic Synthesis : While classical methods like the Reimer-Tiemann reaction (using chloroform and a base) can be used, they often suffer from moderate yields and selectivity issues. sciencemadness.org Catalytic methods for the synthesis of hydroxybenzaldehydes often involve the selective oxidation of corresponding phenols or cresols. For example, a high-yield synthesis of p-hydroxybenzaldehyde from p-cresol (B1678582) using molecular oxygen has been achieved with a heterogeneous CuMn-oxide catalyst. This approach, which involves the oxidation of a methyl group to an aldehyde, could potentially be adapted for the synthesis of this compound from 3,4-dimethylphenol. Phase transfer catalysts have also been shown to improve the yield and quality of products in formylation reactions like the Reimer-Tiemann reaction. cqu.edu.cn

Catalytic Transformations : Catalysts can be employed to enhance the efficiency and selectivity of reactions involving this compound.

Catalytic Reduction/Reductive Etherification : Homogeneous catalysts based on zirconium and hafnium have been shown to effectively catalyze the reductive etherification of hydroxybenzaldehydes. osti.gov In this process, the aldehyde is reduced to an alcohol via a Meerwein-Ponndorf-Verley (MPV) mechanism and subsequently etherified, using isopropanol (B130326) as both a "green" solvent and the hydrogen source. osti.gov

Catalytic Aldol Reactions : While typically base-catalyzed, aldol condensations can also be promoted by acid catalysts. youtube.com

Catalytic Reductive Amination : An efficient Ru-catalyzed reductive amination has been developed that uses water as both the hydrogen source and solvent, proceeding smoothly at ambient temperature. rsc.org

Table 2: Examples of Catalytic Transformations

| Transformation | Catalyst System | Reagents | Product Type | Ref. |

|---|---|---|---|---|

| Reductive Etherification | Zirconium/Hafnium Polyhedral Oligosilsesquioxane Complexes | Isopropanol | Isopropyl ether | osti.gov |

| Reductive Amination | Ru-catalyst / B₂(OH)₄ | Amine, H₂O | Substituted Amine | rsc.org |

| Synthesis via Oxidation | CuMn-oxide on carbon | O₂ | Aldehyde from Cresol | |

Photoredox Catalysis Integration

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. While specific literature detailing the direct synthesis of this compound using this method is not abundant, the principles of photoredox catalysis can be applied to key synthetic steps, such as the formylation of phenols.

Formylation of phenols is a type of electrophilic aromatic substitution, a reaction class that works best with electron-rich starting materials like phenols. wikipedia.org In photoredox catalysis, a photocatalyst, upon absorbing light, can facilitate single-electron transfer (SET) processes to generate highly reactive intermediates. For the synthesis of hydroxybenzaldehydes, a potential photoredox pathway could involve the generation of a formyl radical or a related electrophilic species that can then attack the electron-rich phenol ring.

The general mechanism for such a reaction would likely involve the following steps:

Excitation of a photocatalyst (e.g., a ruthenium or iridium complex) with visible light.

The excited photocatalyst engages in an electron transfer with a suitable precursor to generate a reactive formylating agent.

This agent then undergoes an electrophilic aromatic substitution with a substituted phenol, such as 4,5-dimethylphenol, to yield the desired this compound.

Although direct examples are scarce, the derivatization of natural phenols often employs advanced strategies to achieve regioselectivity, a challenge that photoredox catalysis is well-suited to address. nih.gov

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of complex organic molecules. Enzymes, such as oxidoreductases and transferases, operate under mild conditions and can provide exquisite control over regioselectivity and stereoselectivity, which is often difficult to achieve with traditional chemical methods.

For the synthesis of this compound, two main biocatalytic approaches can be envisioned:

Enzymatic Hydroxylation: An appropriate dimethylbenzaldehyde could be selectively hydroxylated by a hydroxylase enzyme to introduce the hydroxyl group at the C2 position.

Enzymatic Formylation: More directly, a 4,5-dimethylphenol substrate could be formylated using a formyltransferase enzyme. wikipedia.org Formylation reactions are known in biochemical pathways. wikipedia.org

Research has demonstrated the successful enzymatic carboxylation of various phenols to their corresponding hydroxybenzoic acids using (de)carboxylases. consensus.appnih.gov These enzymes exhibit perfect regioselectivity, a feature highly desirable for industrial applications. nih.gov While the direct enzymatic formylation of 4,5-dimethylphenol to this compound is not explicitly documented in the reviewed literature, the existing success with similar transformations suggests its feasibility. The biotransformation of related compounds, such as 4-dimethylaminophenol, has been studied, indicating that substituted phenols are viable substrates for enzymatic modification. nih.gov

The table below summarizes the potential of biocatalytic approaches for phenol derivatization.

| Biocatalytic Approach | Enzyme Class | Potential Substrate | Potential Product | Key Advantage |

| Enzymatic Carboxylation | (De)carboxylases | Phenols | o-hydroxybenzoic acids | High regioselectivity consensus.appnih.gov |

| Enzymatic Hydroxylation | Hydroxylases | Dimethylbenzaldehydes | Hydroxydimethylbenzaldehydes | High regioselectivity nih.gov |

| Enzymatic Formylation | Formyltransferases | Dimethylphenols | Hydroxydimethylbenzaldehydes | High regioselectivity wikipedia.org |

Metal-Mediated Oxidation Reactions of Substituted Phenols

The oxidation of substituted phenols presents a direct and efficient route for the synthesis of hydroxybenzaldehydes. This approach often utilizes transition metal catalysts to achieve high selectivity and yield. A plausible route to this compound is through the selective oxidation of the methyl group at the C2 position of 2,4,5-trimethylphenol.

Research has shown that 2,4,6-trimethylphenol (B147578) can be selectively oxidized to 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) using various metal catalysts. researchgate.net These findings provide a strong basis for the analogous synthesis of this compound.

Key findings in the metal-mediated oxidation of substituted phenols include:

Copper Catalysis: Copper(II) chloride (CuCl2), in the presence of potassium carbonate (K2CO3) and hydrogen peroxide (H2O2), has been used for the selective oxidation of 2,4,6-trimethylphenol. researchgate.net This method proceeds smoothly without the need for additional ligands. researchgate.net

Iron Catalysis: Iron halides, particularly iron(II) chloride (FeCl2), have also been found to be effective catalysts for the oxidation of 2,4,6-trimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde. researchgate.net The choice of solvent significantly impacts the catalytic performance, with methanol being optimal for FeCl2. researchgate.net

Cobalt Catalysis: Cobalt compounds are also utilized for the oxidation of p-cresol derivatives to 4-hydroxybenzaldehyde (B117250) derivatives, highlighting the versatility of transition metals in these transformations. google.com

The table below summarizes representative conditions for the metal-mediated oxidation of a substituted phenol.

| Substrate | Catalyst | Oxidant | Solvent | Temperature | Product |

| 2,4,6-trimethylphenol | CuCl2/K2CO3 | H2O2 | i-PrOH | 65 °C | 3,5-dimethyl-4-hydroxybenzaldehyde researchgate.net |

| 2,4,6-trimethylphenol | FeCl2 | O2 | Methanol | N/A | 3,5-dimethyl-4-hydroxybenzaldehyde researchgate.net |

| p-cresol derivative | Cobalt compound | O2 | N/A | N/A | 4-hydroxybenzaldehyde derivative google.com |

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural elucidation of organic molecules. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its electronic and vibrational states, as well as the magnetic environments of its nuclei, can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. While specific, verified spectral data for 2-Hydroxy-4,5-dimethylbenzaldehyde is not widely published, the expected chemical shifts can be predicted based on its structure and comparison with its isomers.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the phenolic hydroxyl proton, two aromatic protons, and the two methyl groups. The aldehydic proton (CHO) typically resonates significantly downfield, generally in the range of δ 9.8–10.2 ppm. The phenolic proton (-OH) signal is also downfield and can be broad, its position influenced by solvent and concentration. The two aromatic protons would appear as singlets due to their para positioning to each other, likely in the δ 6.5–7.5 ppm region. The two methyl groups (-CH₃) attached to the aromatic ring would appear as sharp singlets in the upfield region, typically around δ 2.2-2.5 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key expected signals include the carbonyl carbon of the aldehyde group (around δ 190-193 ppm), the carbon bearing the hydroxyl group (C-OH, around δ 155-160 ppm), and other aromatic carbons (δ 115-145 ppm). The methyl carbons would appear at the most upfield region of the spectrum (around δ 15-22 ppm).

For comparison, the related isomer 4-Hydroxy-3,5-dimethylbenzaldehyde shows characteristic NMR signals that help illustrate these principles. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Comparative Data for Isomers

| Compound | Proton (¹H) Chemical Shifts (δ ppm) | Carbon (¹³C) Chemical Shifts (δ ppm) |

| This compound | Aldehyde-H: ~9.8-10.2Aromatic-H: ~6.5-7.5 (2H, s)Hydroxyl-H: VariableMethyl-H: ~2.2-2.5 (6H, s) | Aldehyde-C: ~190-193Aromatic-C: ~115-160Methyl-C: ~15-22 |

| 3,5-Dimethylbenzaldehyde rsc.org | 9.95 (s, 1H, CHO)7.49 (s, 2H, Ar-H)7.26 (s, 1H, Ar-H)2.39 (s, 6H, CH₃) | 192.8 (CHO)138.8, 136.6, 136.2, 127.6 (Aromatic)21.1 (CH₃) |

| 4-Hydroxy-2,5-dimethylbenzaldehyde | Aldehyde-H: ~9.8–10.2Aromatic-H: ~6.5–7.5Methyl-H: (signals for two distinct methyl groups) | (Specific shifts not available) |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the hydroxyl (-OH), aldehyde (-CHO), and the aromatic ring.

The IR spectrum is expected to exhibit the following characteristic absorption bands:

A broad absorption band in the region of 3200-3400 cm⁻¹ , corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

A strong, sharp absorption band around 1650-1680 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the aldehyde group. The position of this band is influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.

Multiple sharp bands in the region of 2800-3000 cm⁻¹ due to C-H stretching vibrations of the methyl and aromatic C-H groups.

Bands around 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ corresponding to C=C stretching vibrations within the aromatic ring.

A band around 1200-1300 cm⁻¹ for the C-O stretching of the phenolic group.

For the related isomer 4-Hydroxy-2,5-dimethylbenzaldehyde , characteristic IR peaks are noted at approximately 3200 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O stretch), and 1260 cm⁻¹ (C-O phenolic), which supports the expected regions for these functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Phenolic Hydroxyl | O-H Stretch | 3200-3400 (broad) |

| Aldehyde | C=O Stretch | 1650-1680 (strong, sharp) |

| Aromatic/Methyl | C-H Stretch | 2800-3000 |

| Aromatic Ring | C=C Stretch | 1580-1600, 1450-1500 |

| Phenolic Ether | C-O Stretch | 1200-1300 |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₉H₁₀O₂, giving it a molecular weight of approximately 150.17 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 150 . The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for aromatic aldehydes include the loss of the aldehyde group or parts of it:

A significant fragment at m/z 149 ([M-H]⁺), resulting from the loss of a hydrogen atom from the aldehyde group.

A fragment at m/z 121 ([M-CHO]⁺), corresponding to the loss of the formyl radical (•CHO).

Further fragmentation could involve the loss of methyl groups (•CH₃) from the primary fragments.

Data for the isomer 2-Hydroxy-4,6-dimethylbenzaldehyde also shows a prominent molecular ion peak at m/z 150 and a base peak at m/z 149, consistent with this expected fragmentation. nih.gov

Structural Analysis and Isomer Differentiation

Differentiating this compound from its structural isomers is critical and is achieved by careful analysis of spectroscopic data. Isomers such as 4-Hydroxy-3,5-dimethylbenzaldehyde and 2-Hydroxy-4,6-dimethylbenzaldehyde have the same molecular formula (C₉H₁₀O₂) and molecular weight, making mass spectrometry alone insufficient for differentiation without analyzing fragmentation patterns in detail. nih.govsigmaaldrich.com

NMR spectroscopy is particularly powerful for this purpose. The number of signals and their splitting patterns (multiplicity) in the aromatic region of the ¹H NMR spectrum are key differentiators.

This compound : Expected to show two singlets for the two non-equivalent aromatic protons.

4-Hydroxy-3,5-dimethylbenzaldehyde : The symmetry of this molecule would result in two equivalent aromatic protons, leading to a single singlet in the aromatic region. sigmaaldrich.com

2-Hydroxy-4,6-dimethylbenzaldehyde : This isomer would also show two distinct signals for its aromatic protons, but their chemical shifts would differ from those of this compound due to the different electronic environment. nih.gov

High-resolution mass spectrometry (HRMS) can confirm the elemental composition, but liquid chromatography (LC) is often coupled with MS (LC-MS) to separate isomers based on their different polarities and retention times before they enter the mass spectrometer, allowing for individual analysis. nih.gov

Crystallographic Studies (where applicable to related derivatives)

For instance, crystallographic analysis of Schiff bases derived from hydroxy-substituted benzaldehydes reveals important structural motifs. nih.govresearchgate.net Studies on 2,3,4-trihydroxybenzaldehyde show that the 2-hydroxy group typically forms a strong intramolecular hydrogen bond with the adjacent aldehyde's oxygen atom. nih.govresearchgate.net This interaction locks the aldehyde group in a planar conformation with the benzene (B151609) ring.

Similarly, research on 2-hydroxy-4-methoxybenzaldehyde and its derivatives demonstrates the presence of this robust intramolecular O-H···O=C hydrogen bond. figshare.comresearchgate.net It is highly probable that this compound adopts a similar planar structure stabilized by this same intramolecular hydrogen bond. In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds involving the phenolic hydroxyl groups, forming chains or more complex three-dimensional networks. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular geometry and electronic properties of 2-Hydroxy-4,5-dimethylbenzaldehyde. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are frequently used to optimize the molecular structure and calculate various parameters. nih.govresearchgate.net

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across the molecule. nih.gov These maps use a color gradient to indicate different electrostatic potential values, revealing the regions most susceptible to electrophilic and nucleophilic attack. For phenolic aldehydes, the reddish or yellow regions, typically around the oxygen atoms of the carbonyl and hydroxyl groups, represent negative potential and are prone to electrophilic attack. nih.govresearchgate.net Blue regions indicate positive potential and are susceptible to nucleophilic attack. nih.gov

Global reactivity descriptors, derived from FMO energies, quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.gov

Table 1: Illustrative Calculated Electronic Properties for a Phenolic Aldehyde Note: These values are representative examples based on DFT calculations for similar structures and are intended for illustrative purposes.

| Parameter | Description | Illustrative Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.7 eV |

| Ionization Potential (I) | -E_HOMO | 6.5 eV |

| Electron Affinity (A) | -E_LUMO | 1.8 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |

| Electrophilicity Index (ω) | (I + A)² / (8 * η) | 1.83 eV |

| Dipole Moment | Measure of molecular polarity | 3.5 D |

Molecular Docking and Dynamics Simulations for Chemical Interactions

Molecular docking is a computational technique used to predict how a molecule, such as this compound, might bind to a macromolecular target, typically a protein or enzyme. nih.gov This in silico method explores the preferred orientation and conformation of the ligand within the receptor's binding site, calculating a binding affinity or score that estimates the strength of the interaction. Key interactions that stabilize the ligand-receptor complex include hydrogen bonds and hydrophobic interactions. nih.gov For instance, the hydroxyl and aldehyde groups of the compound are potential sites for forming hydrogen bonds with amino acid residues in a protein's active site.

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the conformational changes and the persistence of key intermolecular interactions, such as hydrogen bonds, between the ligand and the receptor. nih.gov These theoretical studies are crucial for predicting the potential of a compound to act as an inhibitor or modulator of a biological target. nih.gov

In Silico Predictions of Physicochemical Descriptors

In silico methods, particularly Quantitative Structure-Property Relationship (QSPR) models, are widely used to predict the physicochemical properties of chemicals. nih.govresearchgate.net These models use the molecular structure to calculate descriptors that are critical for assessing a compound's behavior in various environments. For this compound, these predictions can inform its potential applications and environmental fate. Software platforms can generate a variety of these descriptors rapidly. researchgate.net

Table 2: Predicted Physicochemical Descriptors for this compound Note: These values are computationally predicted and may vary slightly between different software and models.

| Descriptor | Predicted Value | Significance |

| Molecular Weight | 150.17 g/mol | Basic physical property |

| LogP (Octanol/Water Partition Coeff.) | 2.15 | Indicates lipophilicity and potential for bioaccumulation |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Relates to transport properties like membrane permeability |

| pKa (Acidic) | 8.50 | Strength of the phenolic hydroxyl group as an acid |

| Water Solubility | 1.2 g/L | Predicts solubility in aqueous media |

| Number of Hydrogen Bond Donors | 1 | The hydroxyl group |

| Number of Hydrogen Bond Acceptors | 2 | The hydroxyl and carbonyl oxygen atoms |

| Boiling Point | 272.7 °C | Temperature of vaporization at standard pressure |

Analysis of Vibrational Dynamics and Hirshfeld Surface

Theoretical vibrational analysis is a powerful method for understanding the dynamic properties of a molecule. By using DFT calculations, it is possible to compute the harmonic vibrational frequencies corresponding to the fundamental modes of vibration. researchgate.net These calculated frequencies, often presented as a theoretical FT-IR or FT-Raman spectrum, can be compared with experimental data to confirm the molecular structure and the assignment of specific spectral bands to functional groups like O-H, C-H, and C=O stretching. nih.govresearchgate.net

Hirshfeld surface analysis is a graphical method used to investigate and visualize intermolecular interactions within a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is mapped with functions like d_norm, which highlights regions involved in intermolecular contacts. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, which are shorter than the van der Waals radii sum of the interacting atoms. researchgate.net

Table 3: Illustrative Hirshfeld Surface Interaction Contributions Note: This table represents a typical breakdown of intermolecular contacts for a similar organic molecule and is for illustrative purposes.

| Interaction Type | Percentage Contribution | Description |

| H···H | ~45% | Represents the most significant contribution, typical for hydrogen-rich organic molecules. nih.gov |

| O···H / H···O | ~25% | Indicates the presence of hydrogen bonding involving the hydroxyl and carbonyl groups. nih.gov |

| C···H / H···C | ~12% | Weaker hydrogen bonding and van der Waals interactions. nih.gov |

| C···C | ~5% | π-π stacking interactions between aromatic rings. |

| Other | ~13% | Other minor van der Waals contacts. |

Theoretical Studies on Reaction Selectivity and Mechanism Elucidation

Computational chemistry offers profound insights into the mechanisms and selectivity of chemical reactions. For substituted aromatic compounds like this compound, theoretical studies can predict the most likely sites for electrophilic or nucleophilic substitution. For example, in formylation reactions, computational models can help determine whether the reaction will occur at the position ortho or para to the directing hydroxyl group, explaining the observed product distribution. sciencemadness.org

Reactivity indices derived from conceptual DFT, such as Fukui functions, can be calculated to identify specific atomic sites prone to different types of chemical attack. nih.gov By analyzing the Fukui functions for electrophilic and nucleophilic attack, researchers can quantitatively predict the most reactive centers in the molecule, thereby elucidating the basis for its reaction selectivity. nih.gov These theoretical investigations are invaluable for designing synthetic routes and understanding the underlying principles that govern the compound's chemical behavior.

Applications in Advanced Materials Science

Integration into Polymer and Functional Material Development

The development of new polymers and functional materials often relies on the innovative use of monomers and modifiers. While specific research on polymers derived exclusively from 2-Hydroxy-4,5-dimethylbenzaldehyde is limited, the principles of polymer chemistry suggest its significant potential in these roles.

This compound can function as a monomer in polymerization reactions, particularly in the formation of Schiff base polymers and polyamides. The aldehyde group can react with primary amines to form an imine linkage (-C=N-), the backbone of Schiff base polymers. The hydroxyl group can also participate in reactions, for example, in the synthesis of polyesters or polyethers under specific conditions.

Furthermore, it can act as a modifier in existing polymer systems. By incorporating it into a polymer chain, the inherent properties of the material can be altered. For instance, the aromatic ring can enhance thermal stability, while the polar hydroxyl group can improve adhesion and solubility in certain solvents.

While direct studies on this compound are not widely available, research on similar bio-based monomers provides insight into its potential. For example, the synthesis of semi-aromatic polyamides from bio-based monomers like 2,5-furandicarboxylic acid has been investigated, yielding polymers with high glass transition temperatures and good thermal stability. rsc.org The principles of combining rigid aromatic units with flexible aliphatic chains to produce amorphous polyamides with desirable properties for applications like coatings are well-established. tue.nl

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Reactive Groups Involved | Resulting Linkage |

|---|---|---|

| Schiff Base Polymers | Aldehyde (-CHO) and primary amines (-NH2) | Imine (-C=N-) |

The incorporation of this compound into a polymer matrix can significantly influence the material's properties. The aromatic structure of the benzaldehyde (B42025) derivative can enhance the thermal stability and mechanical strength of the resulting polymer. The presence of the hydroxyl group can create opportunities for hydrogen bonding, which can further impact the mechanical properties and processability of the material.

Studies on related polyamides have shown that the introduction of rigid monomeric units can lead to high glass transition temperatures (Tg) and elastic moduli. For instance, a polyamide synthesized from 2,5-furandicarboxylic acid exhibited a Tg of 130 °C and an elastic modulus of 3.5 GPa. rsc.org While specific data for polymers from this compound is not available, it is reasonable to infer that its rigid aromatic structure would contribute to similar enhancements in thermal and mechanical performance. The modification of polymers with related hydroxybenzaldehydes has been shown to improve properties such as solvent resistance and toughness. tue.nl

Table 2: Expected Influence of this compound on Material Properties

| Property | Influencing Structural Feature | Expected Effect |

|---|---|---|

| Thermal Stability | Aromatic ring | Increase |

| Mechanical Strength | Rigid molecular structure, potential for hydrogen bonding | Increase |

Role in Photoactive Materials and Optoelectronics

Photoactive materials, which interact with light to produce an electrical or optical signal, are at the heart of many modern technologies. The structural features of this compound make it a candidate for the synthesis of molecules for such applications.

Schiff bases derived from aromatic aldehydes are known to exhibit interesting photophysical properties, including fluorescence, which makes them suitable for use in Organic Light-Emitting Diodes (OLEDs). The extended π-conjugation in these molecules allows for efficient light emission. While there is no specific research on OLEDs using Schiff bases from this compound, studies on similar low molecular weight materials have shown promise. For example, a fluorescent material synthesized from 4-[hydroxymethyl(methyl)amino]benzaldehyde demonstrated solid-state emission and was used to fabricate an OLED with a luminance of 1300 cd/m². researchgate.netrsc.org

In the context of photovoltaic cells, organic materials are sought after for their potential as light-harvesting components. The ability to absorb light in the solar spectrum is a key requirement. Derivatives of this compound, particularly those with extended conjugation, could potentially be designed to have appropriate absorption characteristics for use in organic photovoltaic devices.

Precursor in Organic Pigments and Dyes Synthesis

The synthesis of organic dyes often involves the reaction of aromatic precursors. This compound can serve as a valuable starting material for the creation of various classes of dyes, most notably azo dyes.

Azo dyes, characterized by the -N=N- functional group, are a major class of synthetic colorants. The general synthesis involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich species, such as a phenol (B47542). nih.gov The hydroxyl group on the this compound ring makes it an excellent coupling component. The color of the resulting azo dye can be tuned by changing the aromatic amine used in the diazotization step. nih.govajchem-a.com

Research on related hydroxybenzaldehydes has demonstrated the synthesis of novel acid azo and mordant acid azo dyes with good dyeing performance on fabrics like wool and silk, exhibiting shades from pinkish blue to red with good fastness properties. researchgate.net Studies on azo dyes derived from 2-hydroxy-5-arylazobenzaldehydes have also explored their photoisomerization properties in different solvents, which is a key characteristic for applications in photo-switchable materials. nih.gov While specific studies on dyes from this compound are not prevalent, the established synthetic routes for azo dyes are directly applicable. jocrehes.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2,5-furandicarboxylic acid |

| 4-[hydroxymethyl(methyl)amino]benzaldehyde |

Analytical Chemistry Methodologies

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the analysis of phenolic compounds like 2-Hydroxy-4,5-dimethylbenzaldehyde, enabling their separation from complex mixtures for subsequent identification and quantification. The selection of the technique and its specific parameters is contingent on the sample matrix and the analytical objectives.

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful tool for confirming the identity and assessing the purity of this compound. Due to the inherent polarity and relatively low volatility of phenolic aldehydes, direct analysis by GC can be challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form, often through silylation. researchgate.netsigmaaldrich.com

The derivatized this compound is then introduced into the GC system, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the chromatographic column. A nonpolar column, such as one coated with a phenyl-methylpolysiloxane stationary phase, is often employed for the separation of these types of compounds.

Following separation in the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of the derivatized this compound can be compared against spectral libraries or a known standard for unambiguous identification. For instance, the analysis of silylated hydroxy- and methoxy-aromatic aldehydes by GC-MS provides fragmentation pathways that are invaluable for structural confirmation. researchgate.net The purity of the compound can be determined by the relative area of its chromatographic peak compared to any impurity peaks.

Table 1: Illustrative GC-MS Parameters for the Analysis of a Silylated Benzaldehyde (B42025) Derivative

| Parameter | Value |

| Gas Chromatograph | |

| Column | Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 m/z |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Note: This table presents typical parameters and may require optimization for the specific analysis of derivatized this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of phenolic aldehydes, including this compound, in various samples. researchgate.netnih.gov This method is particularly advantageous as it can often be performed without the need for derivatization, analyzing the compound in its native state. researchgate.net

Reversed-phase HPLC is the most common mode of separation for these analytes. edpsciences.org In this setup, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase. The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over the course of the analysis to effectively resolve compounds with differing polarities. edpsciences.org A typical mobile phase system consists of a mixture of an aqueous solvent (often acidified with formic or acetic acid to ensure the phenolic hydroxyl group remains protonated) and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. Phenolic aldehydes exhibit strong absorbance in the UV region, with detection wavelengths typically set around 280 nm and 320 nm to maximize sensitivity and selectivity. researchgate.netmdpi.com For quantification, a calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The peak area of the analyte in a sample is then compared to this calibration curve to determine its concentration. The method's accuracy and precision are assessed through validation studies, which evaluate parameters such as linearity, limits of detection (LOD), and limits of quantification (LOQ).

Table 2: Representative HPLC Conditions for the Analysis of Phenolic Aldehydes

| Parameter | Value |

| HPLC System | |

| Column | Reversed-phase C18, 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-40% B over 20 min, then to 90% B over 5 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | |

| Type | Diode Array Detector (DAD) |

| Detection Wavelengths | 280 nm, 320 nm |

Note: The conditions in this table are illustrative and should be optimized for the specific analytical application of this compound.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process employed to convert an analyte into a product with improved analytical properties. For this compound, derivatization is primarily utilized to enhance its performance in GC analysis by increasing its volatility and thermal stability. researchgate.net

The most common derivatization strategy for phenolic compounds is silylation . sigmaaldrich.com This reaction involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. sigmaaldrich.com The resulting TMS ether of this compound is significantly more volatile and less polar, leading to improved peak shape and sensitivity in GC-MS analysis. The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Another derivatization approach for aldehydes involves the formation of oximes . This is achieved by reacting the aldehyde functional group with a hydroxylamine (B1172632) reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). nih.gov This method is particularly useful for trace-level analysis as the resulting oxime derivatives can be highly responsive to electron capture detection (ECD) or can be readily analyzed by GC-MS. nih.gov

Alkylation , specifically esterification, is another derivatization technique, though it is more commonly applied to carboxylic acids. gcms.cz However, under certain conditions, the phenolic hydroxyl group can also be alkylated.

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, and solvent) must be carefully optimized to ensure a complete and reproducible reaction, leading to reliable and accurate analytical results. sigmaaldrich.com

Table 3: Common Derivatization Reagents for Phenolic Aldehydes

| Derivatization Type | Reagent | Target Functional Group(s) | Resulting Derivative |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) +/- Trimethylchlorosilane (TMCS) | Hydroxyl | Trimethylsilyl (TMS) ether |

| Oximation | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehyde | PFB-oxime |

| Alkylation | Diazomethane (Note: Toxic and explosive) | Hydroxyl (and acidic protons) | Methyl ether |

Natural Occurrence, Biosynthesis, and Chemoecology

Isolation and Identification from Botanical Sources

The natural occurrence of 2-Hydroxy-4,5-dimethylbenzaldehyde is not widely reported in scientific literature. While the initial inquiry sought to find its presence in Ligularia veitchiana, extensive database searches have not confirmed its isolation from this particular species.

However, the broader class of hydroxylated and methoxylated benzaldehydes is well-represented in the plant kingdom. A notable related compound, 2-hydroxy-4-methoxybenzaldehyde, is a significant flavor component found in the roots and rhizomes of several medicinal plants. researchgate.net This isomer of vanillin (B372448) is known for its array of medicinal properties and plays a key role in plant-environment interactions. researchgate.net Its presence in various plant families suggests that the biosynthetic machinery for producing such substituted benzaldehydes is relatively widespread.

The isolation of these compounds from plant material typically involves extraction with various solvents, followed by chromatographic techniques to separate the individual components. Identification is then confirmed using methods such as thin-layer chromatography, nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy.

Investigation of Biosynthetic Pathways

The biosynthesis of aromatic aldehydes in plants is a complex process involving several potential pathways. The most probable route for the formation of this compound is through the phenylpropanoid pathway. creative-proteomics.com This pathway is a major source of a wide variety of plant secondary metabolites, starting from the amino acid phenylalanine. researchgate.net

The general steps of the phenylpropanoid pathway leading to benzaldehydes are as follows:

Deamination of Phenylalanine: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the deamination of phenylalanine to form cinnamic acid. researchgate.net

Hydroxylation and Other Modifications: The cinnamic acid molecule then undergoes a series of enzymatic modifications, including hydroxylations, methylations, and side-chain cleavage, to produce a variety of phenolic compounds.

Formation of Benzaldehyde (B42025): The synthesis of benzaldehyde itself can occur through different routes, including the β-oxidative or non-β-oxidative pathways. nih.gov In petunia, for instance, benzaldehyde is synthesized via the β-oxidative pathway in peroxisomes by a heterodimeric enzyme. nih.gov

While the precise enzymatic steps leading to this compound have not been explicitly elucidated, it is hypothesized to be a downstream product of the phenylpropanoid pathway, involving specific hydroxylases and methyltransferases that act on a benzaldehyde or benzoic acid precursor.

Other potential, though less direct, biosynthetic origins for aldehydes in plants include the degradation of fatty acids and the catabolism of other amino acids. creative-proteomics.comusp.br

Chemoecological Roles and Plant-Environment Interactions

As a volatile organic compound (VOC), this compound is likely to play a significant role in the chemical ecology of the plants that produce it. Plant VOCs are crucial for a multitude of interactions with the surrounding environment, including defense against herbivores and pathogens, attraction of pollinators, and communication with other plants. researchgate.net

Benzaldehyde and its derivatives are known to have various chemoecological functions:

Defense: Many benzaldehydes exhibit antimicrobial and insecticidal properties. They can act as feeding deterrents to herbivores and inhibit the growth of pathogenic fungi and bacteria. nih.gov For instance, benzaldehyde emitted by postharvest tomato fruits has been shown to inhibit the growth of Botrytis cinerea, the fungus responsible for gray mold disease. nih.gov

Pollinator Attraction: The scent of flowers, which is a complex mixture of VOCs, is a primary attractant for pollinators. Benzaldehyde itself is a component of many floral scents and is detected by various pollinating insects, such as hawk moths. nih.gov

Plant-Plant Communication: VOCs released by a plant under stress, such as from herbivore attack, can be perceived by neighboring plants, which may then activate their own defense mechanisms in preparation for a potential threat.

Growth Regulation: Some studies have suggested that certain benzaldehyde derivatives can act as plant growth regulators, influencing processes such as seed germination and root development. researchgate.net

Given its structure as a volatile phenolic compound, this compound is likely to contribute to the chemical defense profile of the producing plant and may also be involved in attracting beneficial insects or signaling to other plants.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of hydroxybenzaldehydes, including structures related to 2-Hydroxy-4,5-dimethylbenzaldehyde, is an area of active research, with a growing emphasis on green and sustainable chemistry. Traditional methods like the Reimer-Tiemann and Duff formylations are being re-evaluated for yield and selectivity. sciencemadness.org For instance, discussions around the synthesis of the related 2-hydroxy-4,5-dimethoxybenzaldehyde (B111897) highlight the trade-offs between ease of synthesis with the Reimer-Tiemann reaction and potentially higher yields with the Duff reaction. sciencemadness.org

Emerging sustainable methodologies that could be applied to the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate organic reactions, often reducing reaction times from hours or days to mere minutes. mdpi.com It represents a more energy-efficient approach compared to conventional heating methods. mdpi.com

Biocatalysis: The use of enzymes or whole cells to catalyze chemical reactions offers high selectivity and operates under mild, environmentally benign conditions, typically in aqueous media. mdpi.com This approach avoids the use of toxic reagents and minimizes the generation of hazardous waste.

Continuous Flow Chemistry: This method involves pumping reagents through microreactors, allowing for precise control over reaction parameters and leading to higher yields and purity. mdpi.com Flow systems can be automated and integrated with other green technologies, enhancing efficiency and sustainability. mdpi.com

A notable example in the broader field of benzaldehyde (B42025) synthesis is the copper-mediated selective oxidation of 2,4,6-trimethylphenol (B147578) to produce 3,5-dimethyl-4-hydroxybenzaldehyde (B108906), which proceeds efficiently without the need for complex ligands. researchgate.net Such catalyst-focused research provides a blueprint for developing more streamlined and environmentally friendly synthetic pathways for related compounds.

Exploration of Advanced Catalytic Applications

The inherent reactivity of this compound and its derivatives makes them promising candidates for a variety of catalytic applications. Research into related hydroxybenzaldehydes has shown their potential to act as precursors or components in the synthesis of more complex catalytic systems. For example, derivatives of substituted benzaldehydes are used to create compounds with potential applications in catalysis.

Future research is likely to focus on leveraging the unique electronic and steric properties of the this compound scaffold to develop novel catalysts for a range of organic transformations. This includes their potential use in asymmetric catalysis, where the chiral environment created by a modified benzaldehyde derivative could induce stereoselectivity in a reaction.

Rational Design of Derivatives with Tailored Properties for Specific Applications

The strategic modification of the this compound structure is a key avenue for developing new molecules with customized biological and material properties. By altering functional groups on the aromatic ring, researchers can fine-tune the compound's characteristics.

For instance, the synthesis of chalcones and flavones from 2'-Hydroxy-4',5'-dimethyl acetophenones (a closely related structure) and various substituted benzaldehydes has been explored. asianpubs.org These derivatives have been screened for antimicrobial and pharmacological activities, demonstrating that modifications to the core structure can lead to compounds with significant biological effects. asianpubs.org

The design of isotopically labeled derivatives, such as [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, is another important area. whiterose.ac.uk These labeled compounds serve as probes for in vivo metabolic studies, particularly using techniques like Dynamic Nuclear Polarization (DNP) to enhance the sensitivity of magnetic resonance imaging. whiterose.ac.uk This allows for the investigation of metabolic pathways and the biological fate of these molecules in living systems. whiterose.ac.uk

The table below showcases some of the derivatives of this compound and their potential applications.

| Derivative Name | Molecular Formula | Key Structural Difference | Potential Application |

| 2-Hydroxy-3-methoxy-4,5-dimethyl-benzaldehyde | C10H12O3 | Addition of a methoxy (B1213986) group at the C3 position | Proteomics research scbt.com |

| Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- | C13H9N3O4 | Addition of a 4-nitrophenylazo group at the C5 position | Chemical synthesis nih.gov |

| 2-Hydroxy-4,5-dimethyl substituted chalcones | Varied | Reaction with substituted benzaldehydes | Antimicrobial and pharmacological agents asianpubs.org |

Expanding Applications in Specialized Material Systems

The unique molecular structure of this compound makes it a valuable building block for the creation of specialized materials. Its aromatic ring, hydroxyl, and aldehyde functional groups provide sites for polymerization and cross-linking, enabling its incorporation into a variety of polymer and material systems.

Research into related compounds suggests potential applications in:

Dyes and Pigments: The chromophoric nature of the benzaldehyde scaffold can be exploited in the synthesis of organic dyes. For example, the azo derivative, Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)-, is a colored compound. nih.gov

Organic Monomers for Covalent Organic Frameworks (COFs): The functional groups on this compound are suitable for forming the porous, crystalline structures of COFs. These materials have potential applications in gas storage, separation, and catalysis.

Fluorescent Materials: The modification of the benzaldehyde structure can lead to compounds with interesting photophysical properties. For instance, a synthesized unsymmetrical 4,4′-dihydroxy azobenzene (B91143) derivative, which shares some structural similarities, exhibits fluorescence that is responsive to changes in pH. researchgate.net

The development of novel materials derived from this compound is an emerging field with the potential to yield advanced materials with tailored optical, electronic, and structural properties.

Q & A

Q. What are the established synthetic routes for 2-Hydroxy-4,5-dimethylbenzaldehyde, and how are yields optimized?

Methodological Answer: A common synthesis involves the Duff reaction, where hexamethylenetetramine reacts with a substituted phenol. For example, describes a procedure yielding 73% via reaction monitoring with NMR:

- Procedure : React 3,5-dimethylphenol with hexamethylenetetramine under acidic conditions. Quench with water, extract with diethyl ether, and purify via reduced-pressure solvent removal .

- Yield Optimization : Key factors include temperature control (60–80°C), stoichiometric excess of hexamethylenetetramine, and inert atmosphere to minimize oxidation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies aldehyde protons (~10 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl (≈190 ppm) and hydroxyl-substituted carbons.

- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch) are diagnostic .

- Mass Spectrometry : ESI-MS or GC-MS validates molecular ion [M+H]⁺ (m/z = 164.2) and fragmentation patterns.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

- Solubility : Sparingly soluble in water (≤10 mg/mL at 25°C) but highly soluble in ethanol, DMSO, and dichloromethane. Data from analogous compounds (e.g., 4-hydroxybenzaldehyde) suggest solubility improves with polar aprotic solvents .

- Stability : Degrades under prolonged UV exposure or basic conditions. Store in amber vials at 4°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for derivatives of this compound?

Methodological Answer:

- Kinetic Studies : Monitor intermediates via stopped-flow UV-Vis spectroscopy. For example, track aldehyde oxidation kinetics under varying pH.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to simulate transition states and activation energies for electrophilic substitution reactions .

- Isotopic Labeling : Introduce ¹⁸O or deuterium at the hydroxyl group to trace reaction pathways via MS/MS fragmentation .

Q. How should researchers address contradictions in reported physicochemical data for this compound?

Methodological Answer:

- Cross-Validation : Compare data across orthogonal techniques (e.g., HPLC purity vs. NMR integration). For instance, conflicting melting points may arise from polymorphic forms—characterize via XRD .

- Meta-Analysis : Aggregate literature values (e.g., logP, pKa) and apply statistical outlier detection. highlights discrepancies in 4-hydroxybenzaldehyde solubility, resolved by standardizing measurement protocols .

Q. What strategies mitigate degradation during long-term storage or experimental workflows?

Methodological Answer:

- Stabilization Additives : Use radical scavengers (e.g., BHT) in stock solutions to prevent autoxidation .

- Inert Atmospheres : Conduct reactions/sampling in gloveboxes (O₂ < 1 ppm) for oxygen-sensitive steps .

- Real-Time Monitoring : Deploy inline Raman spectroscopy to detect early degradation (e.g., aldehyde oxidation to carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.